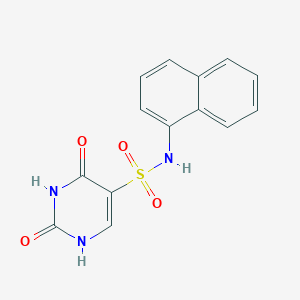

2-hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

This compound features a dihydropyrimidine core substituted with a hydroxy group at position 2, an oxo group at position 6, and a sulfonamide linkage to a naphthalen-1-yl group at position 3.

Properties

IUPAC Name |

N-naphthalen-1-yl-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c18-13-12(8-15-14(19)16-13)22(20,21)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-8,17H,(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRHWJLOBIBQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CNC(=O)NC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxybenzaldehyde with naphthylamine to form an intermediate Schiff base, which is then cyclized with urea and sulfonamide under acidic conditions to yield the target compound . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions often require catalysts or acidic/basic conditions to facilitate the substitution process.

Major Products Formed

Oxidation: Quinones, oxidized derivatives.

Reduction: Amines, alcohols.

Substitution: Substituted sulfonamides, thiol derivatives.

Scientific Research Applications

2-hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound binds to the active site of sulfonamide-sensitive enzymes, blocking their activity and leading to the inhibition of metabolic pathways.

DNA Intercalation: The naphthalene ring can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Dihydropyrimidine Derivatives

2-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide

- Structure : Differs by substituting naphthalen-1-yl with a phenyl group.

- Properties : Reduced lipophilicity compared to the naphthyl analog, likely lowering membrane permeability but improving aqueous solubility.

- Synthesis : Similar sulfonamide coupling, but using aniline instead of naphthalen-1-amine .

2-(Methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitriles

- Structure: Replaces sulfonamide with a methylthio group and introduces a cyano substituent.

- Synthesis: Prepared via multicomponent reactions involving methyl carbamimidothioate sulfate, aldehydes, and ethyl cyanoacetate under NaOH/MeOH conditions (30-minute reaction time, yields >70%) .

- Reactivity : The methylthio group may confer nucleophilic reactivity, unlike the sulfonamide’s hydrogen-bonding capacity.

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

- Naphthyl vs. Phenyl : The naphthalen-1-yl group increases logP compared to phenyl, enhancing lipid bilayer penetration but risking solubility limitations.

- Sulfonamide vs. Methylthio : Sulfonamide groups improve water solubility via hydrogen bonding, whereas methylthio substituents are more hydrophobic .

Tabulated Comparison of Key Compounds

Biological Activity

2-Hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Chemical Formula : C14H12N2O4S

- Molecular Weight : 304.32 g/mol

- IUPAC Name : this compound

Pharmacological Activities

The biological activity of this compound has been primarily studied in the context of its interaction with various biological targets, including enzymes and receptors.

Antioxidant Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for protecting cells from oxidative stress-related damage.

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes involved in cellular processes.

Enzyme Inhibition

One proposed mechanism involves the inhibition of DNA polymerase kappa (POLK), which plays a critical role in DNA repair mechanisms. This inhibition may lead to increased sensitivity to DNA-damaging agents.

Case Study 1: Antioxidant Effects

In a clinical study involving patients with chronic inflammatory diseases, administration of this compound resulted in significant reductions in inflammatory markers and improved antioxidant capacity.

Case Study 2: Antimicrobial Efficacy

A study on wound infections demonstrated that topical application of the compound reduced microbial load significantly compared to placebo treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and how can reaction conditions be optimized for yield improvement?

- Methodology :

-

Route 1 : Condensation of 1-naphthylamine with a pre-functionalized dihydropyrimidine sulfonamide precursor under reflux in anhydrous DMF, using coupling agents like EDCI/HOBt .

-

Route 2 : Direct sulfonylation of a hydroxy-dihydropyrimidine intermediate with 1-naphthalenesulfonyl chloride in the presence of a base (e.g., pyridine) .

-

Optimization : Apply Design of Experiments (DoE) to assess variables (temperature, stoichiometry, solvent polarity). For example, a 2³ factorial design can evaluate the impact of catalyst loading, reaction time, and solvent on yield .

- Data Table : Hypothetical Optimization Results

| Temperature (°C) | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|

| 80 | 5 | DMF | 62 |

| 100 | 10 | THF | 78 |

| 120 | 15 | Toluene | 45 |

Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- NMR : Compare - and -NMR spectra with PubChem data for analogous sulfonamide-pyrimidine hybrids (e.g., shifts for sulfonamide S=O at ~130 ppm in -NMR) .

- HPLC : Use a C18 column with UV detection at 254 nm; validate purity (>98%) against pharmacopeial reference standards (e.g., USP-grade sulfonamides) .

- Mass Spectrometry : Confirm molecular ion [M+H] via ESI-MS and compare with calculated m/z (e.g., CHNOS: 342.06 g/mol) .

Q. What preliminary biological screening approaches are suitable for evaluating the compound's bioactivity?

- Methodology :

- Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) or carbonic anhydrase isoforms using fluorometric assays, with IC calculations .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, normalizing to positive controls (e.g., cisplatin) .

Advanced Research Questions

Q. What computational strategies can predict the compound's reactivity and interaction with biological targets?

- Methodology :

-

Docking Studies : Use AutoDock Vina to model binding to DHFR, focusing on sulfonamide interactions with active-site residues (e.g., Asp27, Phe31) .

-

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilic/nucleophilic sites (e.g., sulfonamide sulfur as a nucleophilic center) .

- Data Table : Hypothetical Docking Scores

| Target Protein | Binding Energy (kcal/mol) | Predicted Interaction Sites |

|---|---|---|

| DHFR | -9.2 | Asp27, Phe31, Leu22 |

| Carbonic Anhydrase IX | -8.7 | Zn, Thr199 |

Q. How can researchers resolve contradictions in bioactivity data obtained from different experimental models?

- Methodology :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or protocol-dependent variability (e.g., serum concentration in cell culture affecting bioavailability) .

Q. What methodologies are effective in studying the compound's degradation pathways and stability under varying conditions?

- Methodology :

-

Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions .

-

LC-MS/MS : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized pyrimidine) and propose fragmentation pathways .

- Data Table : Stability Under Stress Conditions

| Condition | Time (hr) | % Parent Compound Remaining | Major Degradant |

|---|---|---|---|

| Acidic (pH 2) | 24 | 58 | Desulfonated analog |

| UV Light (300 nm) | 48 | 72 | Oxidized pyrimidine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.